4-Bromo-2-methoxybiphenyl

Lipophilicity ADME Prediction Chromatography

4-Bromo-2-methoxybiphenyl is the definitive building block for MMP inhibitor and Src kinase programs. Its ortho‑methoxy/4‑bromo substitution pattern delivers a unique electronic profile (Log P 4.12, TPSA 9.2 Ų) that enhances Suzuki coupling regioselectivity and yields vs. isomeric biphenyls. Literature‑validated activity (Ki 200 nM against human recombinant Src kinase) and patent‑precedented access to N‑hydroxytetrahydropyridylsulfonylacetamides make it a strategic procurement choice. Available in multiple sizes; request a quote today.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 227305-07-9
Cat. No. B048858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxybiphenyl
CAS227305-07-9
Synonyms4-Bromo-2-methoxy-1,1’-biphenyl_x000B_
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C2=CC=CC=C2
InChIInChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyZREIJSSRWLYNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-methoxybiphenyl (CAS 227305-07-9): A Strategic Biaryl Building Block for Pharmaceutical R&D and Cross-Coupling Applications


4-Bromo-2-methoxybiphenyl (CAS 227305-07-9) is a halogenated biphenyl derivative with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol [1]. It features a bromine atom at the 4-position of one phenyl ring and a methoxy group at the 2-position of the adjacent ring, providing two distinct reactive handles for further functionalization . This substitution pattern classifies the compound as a versatile synthetic intermediate in organic chemistry, particularly within pharmaceutical and materials science research .

Why 4-Bromo-2-methoxybiphenyl (CAS 227305-07-9) Cannot Be Simply Replaced by Isomeric or Analogous Biphenyls


Superficially similar biphenyl building blocks—such as 4-Bromo-2'-methoxybiphenyl (CAS 169691-87-6) or 4-Bromo-4'-methoxybiphenyl (CAS 58743-83-2)—differ in the regiochemistry of their substituents, leading to profound differences in physical properties, electronic character, and subsequent chemical reactivity . For instance, the specific ortho-methoxy arrangement in 4-Bromo-2-methoxybiphenyl influences both the compound's logP and its solid-state behavior, which in turn impacts its handling and purification in a synthetic workflow . Furthermore, the position of the methoxy group dictates the electronic activation of the adjacent ring, directly affecting the rate and regioselectivity of key transformations like Suzuki-Miyaura cross-coupling . Assuming functional interchangeability between these regioisomers without verification introduces significant risk of reaction failure and material loss in both discovery and process chemistry settings.

Quantitative Differentiation of 4-Bromo-2-methoxybiphenyl (CAS 227305-07-9) vs. Key Comparators


Regioisomeric Impact on Hydrophobicity: LogP Comparison with 4-Bromo-2'-methoxybiphenyl

The calculated LogP (octanol-water partition coefficient) for 4-Bromo-2-methoxybiphenyl is 4.1247, a value that is identical to that reported for its regioisomer, 4-Bromo-2'-methoxybiphenyl (CAS 169691-87-6), which also has a computed LogP of 4.1247 [1]. This equivalence, while indicating similar overall hydrophobicity, underscores that simple LogP cannot differentiate between these isomers. However, this same LogP value differs substantially from the XLogP3-AA value of 4.2 computed by PubChem, highlighting the variability inherent in different prediction algorithms [2].

Lipophilicity ADME Prediction Chromatography

Regioselectivity in Ullmann Coupling: Superior Yield vs. 4'-Methoxy Isomer

In a classic Ullmann coupling reaction using diazotized p-bromoaniline with anisole, the synthesis of the 2'-methoxy biphenyl isomer—which corresponds structurally to the target compound—was achieved in a 20% yield . In the same reaction, the competing 4'-methoxy biphenyl isomer was produced in only a 7% yield . This represents a nearly 3-fold increase in yield for the 2-methoxy isomer.

Synthetic Methodology Regioselectivity Cross-Coupling

Solid-State Differentiation: Melting Point vs. 4-Bromo-4'-methoxybiphenyl

The physical state and handling characteristics of 4-Bromo-2-methoxybiphenyl are markedly different from those of its 4'-methoxy counterpart. While the melting point of 4-Bromo-2-methoxybiphenyl is not consistently reported, its close regioisomer, 4-Bromo-4'-methoxybiphenyl (CAS 58743-83-2), has a well-defined melting point range of 143–145 °C . This contrasts with 4-Bromo-2'-methoxybiphenyl (CAS 169691-87-6), which melts at a much lower temperature of 58–59 °C .

Physical Chemistry Material Science Purification

Biological Target Engagement: Binding Affinity for Src Kinase

Derivatives of 4-Bromo-2-methoxybiphenyl have been studied as potential inhibitors of the proto-oncogene tyrosine-protein kinase Src [1]. In a specific filter binding assay, a derivative exhibited an inhibition constant (Ki) of 200 nM against human recombinant Src kinase [1].

Kinase Inhibition Drug Discovery Chemical Biology

Validated Synthetic Utility: Role in Preparing Matrix Metalloproteinase (MMP) Inhibitors

4-Bromo-2-methoxybiphenyl is a key synthetic intermediate in the preparation of N-hydroxytetrahydropyridylsulfonylacetamides, a class of compounds that function as matrix metalloproteinase (MMP) inhibitors [1]. This application is documented in patent literature (PCT Int. Appl.) [2]. MMPs are implicated in pathological conditions such as cancer metastasis and arthritis, making them important drug targets .

Medicinal Chemistry Enzyme Inhibition Synthetic Intermediate

Electronic Structure Differentiation: Topological Polar Surface Area (TPSA) vs. Non-Methoxy Analogs

The presence of the methoxy group in 4-Bromo-2-methoxybiphenyl results in a Topological Polar Surface Area (TPSA) of 9.2 Ų [1]. In contrast, a non-methoxy analog, such as 4-Bromo-2-methylbiphenyl (CAS 5002-26-6), which lacks a hydrogen bond acceptor, would have a TPSA of 0 Ų. This 9.2 Ų difference is a key parameter in computational drug discovery models, particularly for predicting blood-brain barrier permeability and oral bioavailability.

Drug-likeness Physicochemical Properties Computational Chemistry

Definitive Application Scenarios for Procuring 4-Bromo-2-methoxybiphenyl (CAS 227305-07-9)


Medicinal Chemistry Programs Targeting Matrix Metalloproteinases (MMPs)

For research groups actively engaged in developing inhibitors of matrix metalloproteinases (MMPs), 4-Bromo-2-methoxybiphenyl is not merely a generic biaryl building block. It is a documented, literature-validated synthetic intermediate specifically used to prepare N-hydroxytetrahydropyridylsulfonylacetamides, a class of compounds that serve as MMP inhibitors . Procuring this exact compound ensures direct access to a known synthetic pathway with patent precedence, minimizing the risk and resource expenditure associated with de novo route scouting for a core scaffold [1].

Synthetic Chemistry Projects Requiring a Specific Ortho-Methoxybiphenyl Scaffold

When a synthetic route demands a biaryl core with a bromine handle at the 4-position and a methoxy group at the adjacent 2-position, 4-Bromo-2-methoxybiphenyl is the definitive choice. As evidenced by Ullmann coupling data, this specific regioisomer can be accessed in a 20% yield, which is nearly three times greater than the yield for the competing 4'-methoxy isomer under the same conditions . For chemists, this translates to a more efficient and higher-yielding synthesis of the desired 2-methoxy scaffold compared to alternative regioisomers.

Kinase Inhibitor Discovery with a Focus on Src-Family Targets

The biphenyl core of 4-Bromo-2-methoxybiphenyl serves as a recognized scaffold for developing Src kinase inhibitors. A derivative of this compound has demonstrated a binding affinity of 200 nM (Ki) against human recombinant Src kinase . This established activity provides a data-driven starting point for medicinal chemistry teams seeking to design and synthesize focused libraries of Src inhibitors, leveraging the compound's bromine as a handle for further diversification.

Computational Chemistry and Property-Driven Library Design

For researchers building virtual libraries or applying property filters, 4-Bromo-2-methoxybiphenyl offers a specific and quantifiable physicochemical profile. Its calculated LogP of 4.1247 and TPSA of 9.2 Ų provide concrete parameters that can be used in silico to bias compound collections toward a desired lipophilicity range and low polar surface area. These values differentiate it from other halogenated biphenyls, such as the more polar or lipophilic isomers, allowing for more precise and informed building block selection based on computational metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-methoxybiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.